Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is this compound. This nomenclature follows established conventions for heterocyclic compounds, where the base structure is identified as imidazo[1,2-a]pyridine, indicating the fusion pattern between the imidazole and pyridine rings. The numerical designation [1,2-a] specifies the particular fusion arrangement, where the imidazole ring is connected to the pyridine ring through positions 1 and 2 of the imidazole and position a of the pyridine system.
The structural representation of this compound reveals a bicyclic heterocyclic core consisting of a six-membered pyridine ring fused with a five-membered imidazole ring. The carboxylate ester functionality is positioned at the 6-carbon of the imidazopyridine system, with the ester group specifically being a methyl ester. The hydrochloride designation indicates that the compound exists as a salt formed between the basic nitrogen-containing heterocycle and hydrochloric acid.
Chemical structure analysis using standard computational methods has confirmed the planar nature of the bicyclic ring system, with the methyl ester group maintaining coplanarity with the aromatic framework. The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems, where the nitrogen atoms in both the imidazole and pyridine portions contribute to the overall electronic structure and stability of the compound.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service has assigned the unique registry number 957120-91-1 to this compound. This identifier serves as the primary reference for the compound in chemical databases and literature. The systematic assignment of this number distinguishes the hydrochloride salt form from the free base compound, which carries the separate CAS number 136117-69-6.
Multiple alternative chemical identifiers have been established for this compound across various chemical information systems. The International Chemical Identifier string for the compound is InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7;/h2-6H,1H3;1H, which provides a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key is ZWKSENRLFCMGPR-UHFFFAOYSA-N, offering a condensed hash code for rapid database searching and cross-referencing.
The Simplified Molecular Input Line Entry System representation for the compound is expressed as O=C(C1=CN2C(C=C1)=NC=C2)OC.[H]Cl, clearly delineating the molecular structure and the presence of the hydrochloride salt. Additional database identifiers include the MDL number MFCD09801003 and various proprietary catalog numbers assigned by chemical suppliers and research institutions.
Table 1 summarizes the primary chemical identifiers for this compound:
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₉H₉ClN₂O₂, which accounts for the complete chemical composition including the hydrochloride salt formation. This formula indicates the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular composition reflects the addition of one hydrogen atom and one chlorine atom to the base structure of methyl imidazo[1,2-a]pyridine-6-carboxylate, consistent with the formation of a hydrochloride salt.
The molecular weight of the compound has been consistently reported as 212.63 daltons across multiple authoritative chemical databases. This molecular weight calculation incorporates the standard atomic masses for all constituent elements and represents the most abundant isotopic composition. The precision of this value reflects the high degree of analytical characterization that has been performed on this compound.
Detailed molecular weight analysis reveals the contribution of each structural component to the overall mass. The imidazopyridine core system contributes approximately 130 daltons, while the methyl ester functionality adds 59 daltons to the structure. The hydrochloride salt formation contributes an additional 36.5 daltons, accounting for the hydrogen chloride addition. This breakdown provides insight into the relative mass contributions of different structural features within the molecule.
Table 2 presents a comprehensive analysis of the molecular composition and weight distribution:
| Component | Molecular Formula | Molecular Weight (daltons) | Percentage of Total Weight |
|---|---|---|---|
| Imidazopyridine Core | C₈H₅N₂ | 129.14 | 60.7% |
| Methyl Ester Group | CH₃O₂ | 59.04 | 27.8% |
| Hydrochloride Salt | HCl | 36.46 | 17.1% |
| Total Compound | C₉H₉ClN₂O₂ | 212.63 | 100.0% |
The elemental composition analysis demonstrates that carbon represents the most abundant element by mass, comprising approximately 50.8% of the total molecular weight. Hydrogen accounts for 4.3% of the molecular weight, while nitrogen contributes 13.2%. Oxygen represents 15.0% of the total mass, and chlorine accounts for 16.7% of the molecular weight. This elemental distribution is characteristic of nitrogen-containing heterocyclic compounds with ester functionalities and provides important information for analytical characterization and identification methods.
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKSENRLFCMGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656926 | |
| Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-91-1 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride typically follows a multi-step process involving:
- Construction of the imidazo[1,2-a]pyridine core via cyclization reactions.
- Introduction of the carboxylate substituent at the 6-position.
- Conversion to the hydrochloride salt form for improved stability and handling.
The preparation methods can be broadly categorized into:
- Cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters.
- Functional group transformations including esterification, hydrolysis, and salt formation.
Key Preparation Methods and Reaction Conditions
Cyclization Approach Using 2-Aminopyridine and α-Haloketones
A widely reported method involves the reaction of substituted 2-aminopyridines with 3-halo-2-butanone derivatives in inert solvents such as cyclohexanone, acetone, or alcohols under elevated temperatures. The process yields 2,3-dimethylimidazo[1,2-a]pyridine derivatives substituted at the 6-position by carboxamido or carboxyalkyl groups.
- Solvents: Cyclohexanone, acetone, alcohols, benzene, N,N-dimethylformamide, tetrahydrofuran, chloroform, diethyl ether.
- Temperature: Elevated, typically around 60–70 °C.
- Reaction Time: Traditionally long (16–84 hours), but optimized processes reduce this significantly.
- Bases: Inorganic or organic bases such as potassium carbonate are used to facilitate the reaction.
This approach, when optimized, achieves yields between 22% and 90%, with reaction times shortened and temperatures lowered to improve scalability and efficiency.
Large-Scale Preparation and Process Optimization
Patent literature describes scalable methods for preparing substituted imidazo[1,2-a]pyridine carboxylates with improved yields and reduced reaction times:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of 2-aminopyridine derivative with 3-halo-2-butanone | Cyclohexanone, 60–70 °C, few hours | Up to 90 | Use of NaI and K2CO3 as additives |
| 2 | Esterification or amide coupling | THF, ethanolamine, reflux | ~85 | Purification by filtration and drying |
| 3 | Hydrolysis and salt formation | NaOH aqueous solution, 80 °C, acidification with HCl | 85 | pH adjusted to ~5, white solid obtained |
These optimized processes enable industrial-scale production with better control over purity and yield.
Detailed Reaction Example
A representative procedure for the preparation of a substituted imidazo[1,2-a]pyridine derivative (precursor to this compound) involves:
- Suspending isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate in isopropanol.
- Adding sodium iodide and potassium carbonate.
- Heating to 70 °C and adding 2,6-dimethylbenzyl chloride dropwise.
- Stirring at 60 °C for several hours.
- Dilution with water, filtration, and drying to obtain the product with 90% yield.
Subsequent coupling with ethanolamine in tetrahydrofuran at reflux yields the amide derivative, which upon hydrolysis and acidification forms the hydrochloride salt.
Comparative Yield Data from Industrial Batches
| Batch | Starting Material (g) | Product (g) | Yield (%) |
|---|---|---|---|
| A | 1350.0 (2-amino-5-bromopyridine) | 883.2 (6-bromo imidazo[1,2-a]pyridine) | 57.4 |
| B | 1350.0 | 926.1 | 60.2 |
| C | 1350.0 | 915.7 | 59.6 |
| Batch | Intermediate (g) | Product (g) | Yield (%) |
|---|---|---|---|
| A | 924.1 (6-bromo imidazo[1,2-a]pyridine) | 570.8 (6-(2-methacrylic) imidazo[1,2-a]pyridine) | 70.7 |
| B | 924.0 | 586.9 | 72.8 |
| C | 924.7 | 572.9 | 71.0 |
| Batch | Intermediate (g) | Product (g) | Yield (%) |
|---|---|---|---|
| A | 569.0 (6-(2-methacrylic) imidazo[1,2-a]pyridine) | 429.4 (1-(imidazo[1,2-a]pyridine-6-yl)-2-acetone) | 74.5 |
These data demonstrate consistent yields across batches, indicating reproducibility and process robustness.
Research Findings and Innovations
- Reaction Time and Temperature: Optimization has reduced reaction times from up to 84 hours to a few hours and lowered temperatures from harsh conditions to around 60–70 °C, improving energy efficiency and throughput.
- Solvent Selection: Use of inert solvents like cyclohexanone and isopropanol enhances reaction control and product purity.
- Base Catalysis: Potassium carbonate and sodium iodide facilitate nucleophilic substitution and cyclization steps.
- Purification: Filtration, washing with cold solvents, and drying under reduced pressure yield high-purity hydrochloride salts suitable for pharmaceutical applications.
- Multistep Synthesis: Sequential reactions involving bromination, cyclization, oxidation, and amidation enable the construction of complex derivatives with high selectivity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Solvents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-aminopyridine with 3-halo-2-butanone | 2-aminopyridine, 3-halo-2-butanone | Cyclohexanone, acetone | 60–70 °C, 3–6 h | 50–90% | Optimized for large scale |
| Esterification | Imidazo[1,2-a]pyridine derivative, ethyl acetoacetate | Ethanol, THF | Reflux | 70–85% | Followed by hydrolysis |
| Hydrolysis and salt formation | Ester derivative, NaOH, HCl | Water, ethanol | 80 °C, acidification | 80–85% | pH ~5 for salt precipitation |
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Structure and Properties
Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is characterized by its unique imidazo-pyridine structure, which contributes to its biological activity. The compound's molecular formula is , and it features a carboxylate group that enhances its solubility and reactivity in biological systems.
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as a PI3Kα inhibitor , which is crucial for cancer cell proliferation. A series of derivatives have been synthesized, demonstrating submicromolar inhibitory activity against various cancer cell lines, including HCC827, A549, SH-SY5Y, HEL, and MCF-7. Notably, one derivative exhibited an IC50 value ranging from 0.09 μM to 0.43 μM across these lines, indicating potent anti-tumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 13k | HCC827 | 0.09 |
| 13k | A549 | 0.43 |
| 13k | SH-SY5Y | 0.20 |
These findings suggest that methyl imidazo[1,2-a]pyridine-6-carboxylate derivatives could serve as promising candidates for further development in cancer therapy.
Anti-Tuberculosis Activity
The imidazo[1,2-a]pyridine class has also shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds derived from this scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). For instance, a subset of synthesized compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, showcasing their efficacy against resistant strains .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 0.03 | MDR-TB |
| Compound B | 0.07 | XDR-TB |
Mechanism of Action
The mechanism of action of methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s ability to disrupt these pathways makes it a promising candidate for the development of new anti-tuberculosis drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound’s closest analogs differ in substituent positions, functional groups, or halogenation patterns. Key examples include:
Notes:
- Positional Isomerism: The 6- vs. 7-carboxylate/acid derivatives (e.g., CAS 1311285-31-0) exhibit near-identical similarity scores (0.98), indicating minor structural variations but significant property differences. The 6-carboxylate derivatives are generally more lipophilic due to ester groups, while 7-carboxylic acids may exhibit higher solubility in aqueous media .
- Functional Group Impact : Replacing the methyl ester with a carbonyl chloride (CAS 859833-15-1) increases reactivity, making it suitable for nucleophilic acyl substitution reactions .
Reactivity and Stability
Pharmacological and Industrial Relevance
- Drug Development : The hydrochloride salt form improves bioavailability, as seen in 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (CAS 1643153-34-7), which combines fluorine’s metabolic stability with amine functionality .
- Agrochemicals : Chlorinated derivatives (e.g., 6-Chloro-2-methylimidazo[1,2-a]pyridine, CAS 13583-92-1) are used in pesticide synthesis due to their stability and insecticidal activity .
Biological Activity
Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the context of anti-tuberculosis (anti-TB) properties. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies from recent research.
Overview of Biological Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied due to their significant pharmacological properties. This compound exhibits a range of biological activities, including:
- Antituberculosis Activity : This compound has shown potent activity against Mycobacterium tuberculosis, with some derivatives reporting minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : Some studies suggest that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties, which may contribute to their therapeutic potential in various diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural modifications. Key findings from SAR studies include:
- Positioning of Substituents : The presence of specific substituents at various positions on the imidazo[1,2-a]pyridine ring significantly affects the compound's potency. For instance, switching the methyl group at position 6 to a chloro group resulted in a notable decrease in activity, highlighting the importance of this substitution for maintaining efficacy against TB .
- Amide Group Positioning : The positioning of the amide group on the ring also plays a crucial role in enhancing anti-TB activity. Compounds with the amide group at position 2 showed superior activity compared to those with alternative placements .
Pharmacokinetics
Pharmacokinetic evaluations have revealed important insights into the behavior of this compound in biological systems:
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) | IV Clearance (mL/min/kg) | % F |
|---|---|---|---|---|---|---|
| 15 | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 |
| 16 | 3,850 | 337 | 0.5 | ND | ND | 31.1 |
These data indicate that the compounds exhibit significant bioavailability and clearance rates that are critical for their therapeutic application against TB and other diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of methyl imidazo[1,2-a]pyridine derivatives:
- Anti-TB Activity : In a study involving a series of imidazo[1,2-a]pyridine-3-carboxamides, compounds were synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds exhibited MIC values ≤0.006 μM, demonstrating strong potential as anti-TB agents .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various derivatives on HeLa cells revealed that several compounds displayed IC50 values below 150 μM, indicating promising anticancer activity .
- In Vivo Pharmacokinetics : Studies conducted on mouse models showed favorable pharmacokinetic profiles for selected compounds, suggesting their viability for further development as therapeutic agents against infections and cancer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
